2-Chloro-4-fluoro-6-methylbenzaldehyde

Description

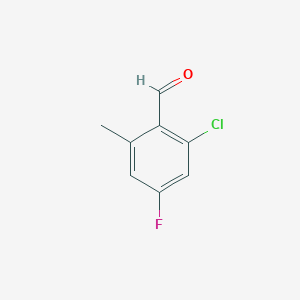

2-Chloro-4-fluoro-6-methylbenzaldehyde (CAS: 1805524-36-0) is a halogen-substituted benzaldehyde derivative featuring a chloro group at position 2, a fluoro group at position 4, and a methyl group at position 6 on the aromatic ring. Its molecular formula is C₈H₆ClFO, with a molar mass of 172.59 g/mol. This compound is typically synthesized for use in organic and pharmaceutical chemistry as a versatile intermediate, leveraging the reactivity of the aldehyde group and the steric/electronic effects of its substituents. Available at 95% purity (as per Combi-Blocks listings), it is commonly employed in cross-coupling reactions, nucleophilic additions, and as a precursor for heterocyclic compounds .

Properties

IUPAC Name |

2-chloro-4-fluoro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5-2-6(10)3-8(9)7(5)4-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNRCKUJIMIZPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

It’s known that similar aromatic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, potentially altering its interaction with its targets.

Biochemical Pathways

Similar compounds have been used in the synthesis of potent and selective inhibitors of enzymes such as aldosterone synthase (cyp11b2), indicating potential involvement in steroid hormone biosynthesis .

Result of Action

The compound’s potential to undergo reactions at the benzylic position could result in structural changes that influence its biological activity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4-fluoro-6-methylbenzaldehyde. For instance, the compound’s storage temperature is recommended to be 2-8°C , suggesting that higher temperatures might affect its stability.

Biological Activity

2-Chloro-4-fluoro-6-methylbenzaldehyde is an aromatic aldehyde that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Molecular Formula : C8H7ClF

- Molecular Weight : 172.59 g/mol

- IUPAC Name : this compound

The presence of chlorine and fluorine atoms in the benzene ring significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has shown activity against phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling and metabolism .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further research in the development of antibacterial agents.

Anticancer Properties

Recent studies have indicated that this compound may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For example, a study demonstrated that the compound could significantly reduce the viability of breast cancer cells by modulating apoptosis-related pathways .

Anti-inflammatory Effects

In addition to its anticancer potential, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This activity suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Inhibition of PI3K : A study focused on the structure-based optimization of small molecules highlighted that this compound exhibited moderate inhibition of PI3K, demonstrating its potential as a therapeutic agent in cancers characterized by PI3K pathway activation .

- Antimicrobial Testing : In a series of antimicrobial assays, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its effectiveness as an antimicrobial agent.

- Cytotoxicity Assays : Cytotoxicity assays performed on various human cancer cell lines revealed that this compound induced cell death through apoptosis, with IC50 values suggesting potent activity compared to standard chemotherapeutics .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmaceutical Industry

2-Chloro-4-fluoro-6-methylbenzaldehyde serves as a precursor in the synthesis of various pharmaceutical compounds. It has been utilized in the development of inhibitors for key enzymes involved in metabolic pathways. For instance, it is involved in synthesizing stearoyl-CoA desaturase inhibitors, which are crucial for lipid metabolism regulation .

Case Study: A study demonstrated that derivatives synthesized from this compound exhibited potent activity against cancer cell lines, highlighting its potential as an anticancer agent.

Agrochemical Applications

In agrochemistry, this compound is used to develop herbicides and pesticides due to its effectiveness in modifying biological activity through fluorination. The introduction of fluorine enhances the lipophilicity and biological activity of the resulting compounds.

Case Study: Research indicated that derivatives containing this aldehyde showed improved efficacy against perennial grass weeds compared to their non-fluorinated counterparts .

Properties and Characteristics

The unique properties of this compound stem from its molecular structure, which includes a chloro and a fluoro substituent on the aromatic ring. These halogen atoms significantly influence the compound's reactivity and interaction with biological systems.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F) : These groups deactivate the aromatic ring, directing electrophilic substitution to specific positions. For example, the chloro group at position 2 in the target compound may enhance ortho/para reactivity.

- Methyl vs. Methoxy : The methyl group (electron-donating by hyperconjugation) in the target compound provides steric bulk without strong electronic activation, whereas methoxy in 4-Chloro-2-fluoro-6-methoxybenzaldehyde strongly donates electrons via resonance, increasing reactivity toward electrophiles .

Positional Isomerism :

- The positional swap of fluoro and methyl groups (e.g., 2-Chloro-6-fluoro-4-methylbenzaldehyde vs. the target compound) alters dipole moments and solubility. For instance, fluoro at position 4 may increase polarity compared to position 6 .

Halogen Diversity :

- Bromine substitution (as in 2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde) significantly increases molar mass (251.48 vs. 172.59 g/mol) and may enhance halogen-bonding interactions in crystal structures .

Preparation Methods

Electrophilic Aromatic Substitution (EAS) Approach

Overview:

The primary synthetic route to 2-chloro-4-fluoro-6-methylbenzaldehyde involves electrophilic aromatic substitution on a suitably substituted benzaldehyde precursor, such as 3-methylbenzaldehyde or related derivatives. The key challenge is the selective introduction of chloro and fluoro substituents at the 2- and 4-positions, respectively, while preserving the aldehyde and methyl groups.

- Starting material: 3-methylbenzaldehyde or 4-fluoro-3-methylbenzaldehyde

- Chlorinating agent: Chlorine gas or reagents such as sulfuryl chloride (SO2Cl2)

- Fluorinating agent: Selective fluorination reagents (e.g., N-fluorobenzenesulfonimide) or starting from fluorinated precursors

- Solvent: Often polar aprotic solvents or acidic media to control reactivity

- Temperature: Controlled low to moderate temperatures (0°C to 50°C) to ensure regioselectivity and minimize side reactions

- Catalysts: Lewis acids or other catalysts may be employed to enhance substitution efficiency

Mechanistic Insight:

The aldehyde group is a meta-directing, deactivating substituent, while the methyl group is ortho/para-directing and activating. The interplay of these directing effects guides the selective substitution pattern. Fluorine and chlorine are introduced via electrophilic substitution, where reaction conditions are optimized to favor substitution at the 2- and 4-positions relative to the aldehyde and methyl substituents.

Multi-step Synthetic Routes Involving Intermediate Formation

- Step 1: Preparation of 2-chloro-6-methylbenzaldehyde or 4-fluoro-3-methylbenzaldehyde as intermediates through selective halogenation or fluorination.

- Step 2: Further halogenation or fluorination to introduce the second halogen substituent at the desired position.

- Step 3: Purification and isolation of the target compound by chromatographic techniques or recrystallization.

This approach allows for better control of regioselectivity by isolating intermediates and verifying substitution patterns before proceeding.

Industrial Scale Preparation Considerations

Industrial synthesis focuses on scalability, yield, and purity. Large-scale electrophilic aromatic substitution reactions are optimized by:

- Using mixed solvent systems (e.g., trifluoroacetic acid with sulfuric acid) to enhance solubility and reaction rates.

- Employing controlled addition of halogenating agents (e.g., N-bromosuccinimide analogs for bromination; similar reagents for chlorination and fluorination) at precise temperatures.

- Maintaining reaction temperatures around 0°C to 50°C to balance reaction kinetics and selectivity.

- Using extraction and washing steps (e.g., with sodium bicarbonate and sodium chloride solutions) to remove impurities.

- Concentration under reduced pressure to isolate crude products before purification.

Related Synthetic Methods from Literature

Though direct preparation methods specific to this compound are limited in open literature, related compounds and intermediates provide insight:

| Compound | Preparation Method Summary | Yield (%) | Notes |

|---|---|---|---|

| 2-Bromo-4-fluorobenzaldehyde | Electrophilic bromination of 4-fluorobenzaldehyde in trifluoroacetic acid/sulfuric acid mixture at 0–50°C | 81–85 | Reaction monitored by GC-MS; multiple additions of brominating agent for completion |

| 2-Chloro-6-methylaniline | Diazotization of 3-chloro-5-methyl-4-nitroaniline followed by hypophosphorous acid and iron powder reduction | 82.5 | Multi-step one-pot reaction with mild conditions; useful for preparing related intermediates |

| 2-Chloro-4-fluoro-3-methylbenzaldehyde | Electrophilic aromatic substitution on 3-methylbenzaldehyde with chlorinating and fluorinating agents | Not specified | Industrial methods optimize catalyst and temperature for selective substitution |

Summary Table of Preparation Parameters

| Parameter | Description |

|---|---|

| Starting materials | 3-methylbenzaldehyde, 4-fluorobenzaldehyde, substituted anilines (for intermediates) |

| Halogenating agents | Chlorine gas, sulfuryl chloride, N-bromosuccinimide analogs, selective fluorinating agents |

| Solvent systems | Trifluoroacetic acid/sulfuric acid mixtures, polar aprotic solvents |

| Temperature range | 0°C to 50°C for substitution reactions; 85–95°C for reduction steps in related syntheses |

| Reaction time | 8 to 48 hours depending on scale and step |

| Purification methods | Extraction with organic solvents, washing with sodium bicarbonate and sodium chloride solutions, column chromatography |

Research Findings and Notes

- The selective introduction of halogens on methyl-substituted benzaldehydes is sensitive to reaction conditions, requiring careful control of temperature and reagent addition to avoid poly-substitution or undesired isomers.

- Mixed acid systems such as trifluoroacetic acid combined with sulfuric acid provide a highly acidic environment facilitating electrophilic substitution while stabilizing intermediates.

- Multi-step sequences involving diazotization and reduction are effective for preparing halogenated aniline intermediates, which can be further converted to aldehydes if needed.

- Industrial processes emphasize high yield (above 80%) and product purity, often employing repeated reagent additions and extended reaction times.

- Analytical techniques such as GC-MS and NMR spectroscopy are essential for monitoring reaction progress and confirming substitution patterns.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the structural identity and purity of 2-Chloro-4-fluoro-6-methylbenzaldehyde?

- Methodological Answer :

- Structural Confirmation : Use multinuclear NMR spectroscopy (1H, 13C, and 19F) to resolve substituent positions and verify the aldehyde functionality. For example, the 19F NMR can distinguish fluorine’s electronic environment .

- Purity Assessment : Employ HPLC with UV detection (e.g., λ = 254 nm) to achieve >98% purity. Compare retention times with standards and quantify impurities via area normalization .

- Physical Properties : Measure melting point (mp) and cross-reference with literature values (e.g., 58–60°C for structurally similar benzaldehydes) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- First Aid :

- Eye Contact : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .

- Waste Disposal : Segregate halogenated waste and follow institutional guidelines for hazardous chemical disposal .

Q. Which authoritative databases provide reliable physicochemical data for this compound?

- Methodological Answer :

- Primary Sources :

- CAS Common Chemistry : For CAS RN, molecular formula, and basic properties .

- NIST Chemistry WebBook : For spectroscopic data (IR, MS) and thermodynamic properties .

- Validation : Cross-check experimental data (e.g., mp, boiling point) with peer-reviewed literature and manufacturer technical sheets (e.g., Kanto Reagents) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR shifts) for derivatives of this compound?

- Methodological Answer :

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals and differentiate between regioisomers .

- Computational Validation : Compare experimental 1H/13C NMR shifts with density functional theory (DFT) predictions (e.g., using Gaussian software) .

- Artifact Identification : Replicate synthesis under controlled conditions to rule out solvent or temperature-induced anomalies .

Q. What synthetic strategies optimize regioselective methyl group introduction at the 6-position of 2-chloro-4-fluorobenzaldehyde?

- Methodological Answer :

- Directed Metalation : Use lithium diisopropylamide (LDA) to deprotonate the 6-position, followed by methyl iodide quenching. Monitor regioselectivity via in-situ FTIR .

- Friedel-Crafts Alkylation : Employ AlCl3 as a catalyst in dichloromethane at 0°C. Competing para-substitution can be minimized using bulky directing groups .

- Challenges : Competing halogen interactions (Cl/F) may reduce yield; optimize solvent polarity (e.g., switch from DCM to THF) to enhance selectivity .

Q. How is this compound utilized in synthesizing heterocyclic compounds, and how are reaction conditions optimized?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : React with arylboronic acids using Pd(PPh3)4 (1 mol%) in DMF/H2O (3:1) at 80°C to form biaryl intermediates for drug candidates .

- Cyclocondensation : Combine with thioureas in ethanol under reflux to yield thiazole derivatives. Monitor progress via TLC (hexane:ethyl acetate = 4:1) .

- Yield Optimization : Increase catalyst loading to 5 mol% or use microwave-assisted synthesis to reduce reaction time from 24h to 2h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.